molecular formula C14H15N5O B13368700 5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

Cat. No.: B13368700
M. Wt: 269.30 g/mol
InChI Key: ZQVSNWXLDJHCPG-UHFFFAOYSA-N
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Description

5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex heterocyclic compound It features a spiro connection between a cyclohexane ring and a tetraazolo[1,5-a][1,4]benzodiazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable diketone.

    Spirocyclization: The spiro connection is formed by reacting the benzodiazepine intermediate with a cyclohexanone derivative under acidic or basic conditions.

    Introduction of the Tetraazolo Group: The tetraazolo group is introduced via a cyclization reaction involving azide and alkyne precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the brain, leading to sedative or anxiolytic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydrospiro(tetraazolo[5,1-a]isoquinoline-5,1’-cyclohexane)
  • 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine

Uniqueness

5’,6’-Dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is unique due to its spiro connection and the presence of both benzodiazepine and tetraazolo moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-6-one

InChI

InChI=1S/C14H15N5O/c20-12-10-6-2-3-7-11(10)19-13(16-17-18-19)14(15-12)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,15,20)

InChI Key

ZQVSNWXLDJHCPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2

Origin of Product

United States

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